(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile
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Overview
Description
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE is a complex organic compound that features a benzothiazole moiety, a chlorobenzyl ether group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Etherification: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction with the hydroxyl group of the phenol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a carboxylic acid, while reduction of the nitrile group can yield an amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its benzothiazole moiety is known for its biological activity, and derivatives of this compound could be explored for their potential as therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)-2-phenylethene: Similar structure but lacks the chlorobenzyl ether and methoxy groups.
2-(2-Chlorobenzylthio)-1,3-benzothiazole: Contains a benzothiazole and chlorobenzyl group but differs in the linkage and additional functional groups.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl and nitrile groups but lacks the benzothiazole moiety.
Uniqueness
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H17ClN2O2S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H17ClN2O2S/c1-28-21-11-10-16(13-22(21)29-15-17-6-2-3-7-19(17)25)12-18(14-26)24-27-20-8-4-5-9-23(20)30-24/h2-13H,15H2,1H3/b18-12+ |
InChI Key |
QQEJWROQUBUXGZ-LDADJPATSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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